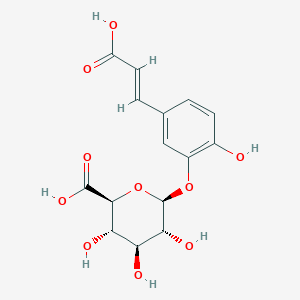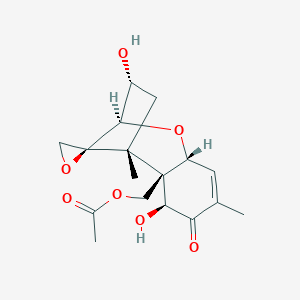
15-Acetyldeoxynivalenol
Overview
Description
15-Acetyldeoxynivalenol (15-ADON) is a mycotoxin belonging to the trichothecene group, produced by Fusarium species, which are common contaminants of grains and cereals. This toxin, along with deoxynivalenol (DON) and other acetylated derivatives, is associated with Fusarium ear rot of maize and Fusarium head blight of small grain cereals, posing dietary health risks to humans and animals due to its inhibition of peptidyltransferase activity and consequent limitation of eukaryotic protein synthesis (Doyle et al., 2009).
Synthesis Analysis
The biosynthetic pathway of 15-ADON involves several precursors and enzymatic steps, starting from simpler trichothecenes. Isotrichodermin has been identified as a key precursor, undergoing hydroxylations and acetylation to form 15-ADON. This process emphasizes the role of enzymatic transformations within the Fusarium species in producing this mycotoxin (Zamir et al., 1996).
Molecular Structure Analysis
15-ADON's molecular structure features a sesquiterpenoid core with an acetyl group at the C-15 position, characteristic of trichothecenes. This structural attribute is crucial for its biological activity, including the inhibition of protein synthesis in eukaryotic cells. The acetyl group's position significantly impacts the toxin's biological activity and metabolic fate in organisms (Schmeitzl et al., 2015).
Chemical Reactions and Properties
15-ADON undergoes metabolic reactions including deacetylation and sulfation when it interacts with biological systems. These transformations are part of its detoxification or activation within host organisms. Deacetylation to DON is a critical step, affecting its toxicity and bioavailability (Ajandouz et al., 2016).
Physical Properties Analysis
The physical properties of 15-ADON, including solubility and stability, are influenced by its molecular structure. These properties affect its distribution in contaminated crops and its persistence in the environment. Detailed studies on these aspects are essential for understanding the risks associated with Fusarium toxins and developing strategies for contamination control.
Chemical Properties Analysis
The chemical behavior of 15-ADON, such as its reactivity with other compounds and susceptibility to enzymatic degradation, plays a significant role in its fate in the food chain and its impact on health. The enzymatic breakdown, particularly deacetylation to DON, is a key process in determining the toxin's bioavailability and toxicity (Ajandouz et al., 2016).
Scientific Research Applications
Deacetylation Study in Humans
Application : This research focused on the hydrolytic fate of 3/15-Acetyldeoxynivalenol in humans .
Methods : The study used in vitro and ex vivo approaches to study the deacetylation of 3/15ADON by enzymes and cells/tissues present from the food matrix to the blood in humans .
Results : The study found that luminal deacetylation by digestive enzymes and bacteria is limited. It was demonstrated that the small intestine and liver possess strong deacetylation capacity compared to colon and kidneys .
Oxidative Stress Study in HepG2 Cells
Application : This research studied the effect of deoxynivalenol (DON) and two of its acetylated analogs (3-ADON, 15-ADON) on first indicators of oxidative stress status, namely production of reactive oxygen species (ROS) and induction of lipid peroxidation (LPO), in HepG2 cells .
Methods : HepG2 cells were exposed to different concentrations of the three toxins, either alone or in combinations, for 24, 48, and 72 h .
Results : The effect was inversely correlated with ROS while directly correlated with LPO for the assayed mycotoxins in individual treatment .
Analytical Reference Standard
Application : 15-Acetyldeoxynivalenol is used as an analytical reference standard for the determination of the analyte in pig urine, maize samples, and milk samples .
Methods : The determination is done by high performance liquid chromatography-mass spectrometry (HPLC-MS) and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .
Results : The results of this application are not specified in the source .
Anticancer and Immunomodulatory Study
Application : This compound exhibits potential anticancer and immunomodulatory benefit in vitro .
Methods : The study involved upregulating IL-8 production and inducing apoptosis in Jurkat T cells .
Results : 15-A-DON also displays biphasic effects on cytokine production in CD4+ T cells, initially decreasing expression of IL-2, IL-4, and IL-5, then increasing expression of all three after 7 days of exposure .
High-Sensitivity Simultaneous Analysis
Application : 15-Acetyldeoxynivalenol is used in a high-sensitivity simultaneous analysis of four compounds, including nivalenol, deoxynivalenol, and the deoxynivalenol metabolites, 3-acetyl-deoxynivalenol and 15-acetyldeoxynivalenol .
Methods : The method involves the use of liquid chromatography-mass spectrometry (LC-MS/MS) for the analysis .
Results : The results of this application are not specified in the source .
Determination in Various Samples
Application : 15-Acetyldeoxynivalenol is used as an analytical reference standard for the determination of the analyte in pig urine, maize samples, and milk samples .
Methods : The determination is done by high performance liquid chromatography-mass spectrometry (HPLC-MS) and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .
Results : The results of this application are not specified in the source .
High-Sensitivity Simultaneous Analysis
Application : 15-Acetyldeoxynivalenol is used in a high-sensitivity simultaneous analysis of four compounds, including nivalenol, deoxynivalenol, and the deoxynivalenol metabolites, 3-acetyl-deoxynivalenol .
Methods : The method involves the use of liquid chromatography-mass spectrometry (LC-MS/MS) for the analysis .
Results : The results of this application are not specified in the source .
Determination in Various Samples
Application : 15-Acetyldeoxynivalenol is used as an analytical reference standard for the determination of the analyte in pig urine, maize samples, and milk samples .
Methods : The determination is done by high performance liquid chromatography-mass spectrometry (HPLC-MS) and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .
Results : The results of this application are not specified in the source .
Safety And Hazards
15-Acetyldeoxynivalenol is a skin and eye irritant . It is considered among the most commonly and widely distributed cereal contaminants . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .
Future Directions
In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Low-temperature plasma treatment, a rapid and environment-friendly method, was shown to be effective in degrading DON, 3-AcDON, and 15-AcDON .
properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRYIRJIFKTAN-HTJQZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891851 | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Acetyldeoxynivalenol | |
CAS RN |
88337-96-6 | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88337-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88337-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYNIVALENOL 15-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



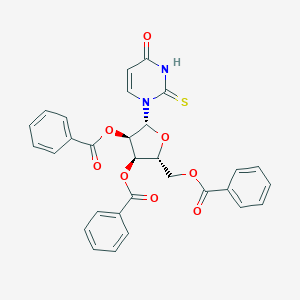
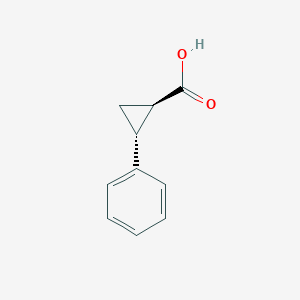
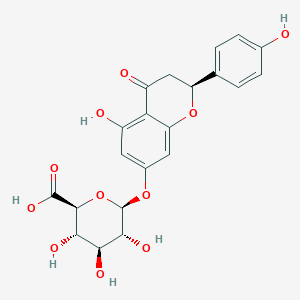
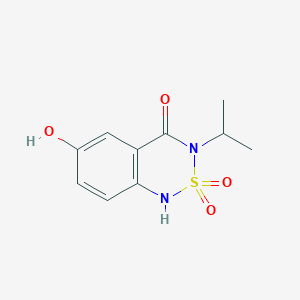
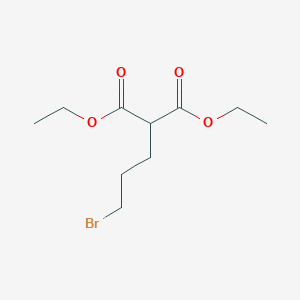
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
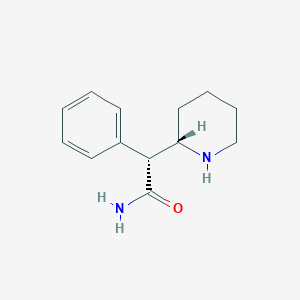
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
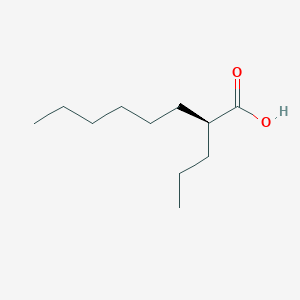
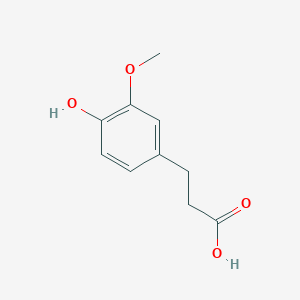
![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
